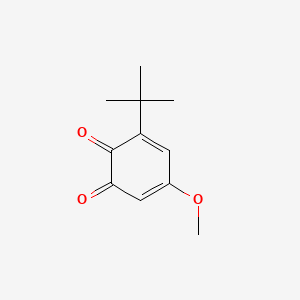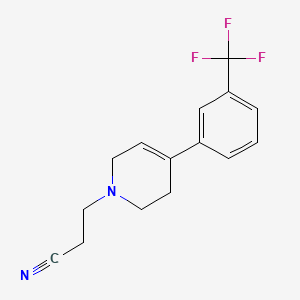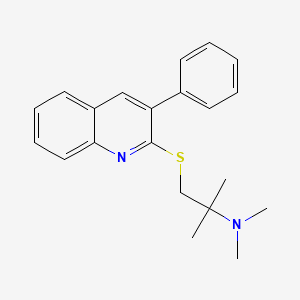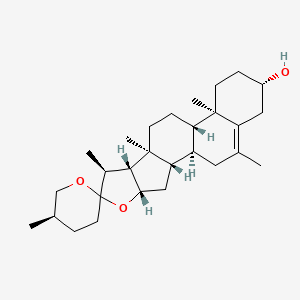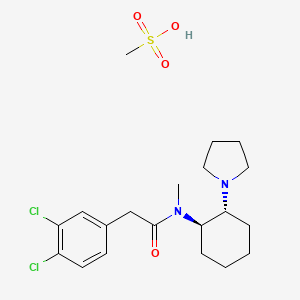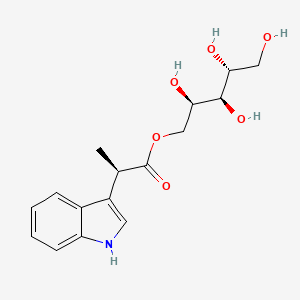
Acremoauxin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acremoauxin A is an indolyl carboxylate ester obtained by formal condensation of one of the primary hydroxy groups of D-arabinitol with the carboxy group of (2R)-2-(indol-3-yl)propanoic acid. It has a role as a plant metabolite, a fungal metabolite and a plant growth regulator. It is a pentitol derivative and an indolyl carboxylate ester. It derives from a D-arabinitol.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Properties
A study by Talontsi et al. (2012) revealed that Acremoauxin A exhibited inhibitory effects on two gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus. Additionally, it showed moderate cytotoxicity towards brine shrimp larvae (Artemia salina). This underscores its potential as an antimicrobial and cytotoxic agent.
Synthesis and Chemical Analysis
Goto et al. (2011) focused on the catalytic enantioselective C-H functionalization of indoles with α-diazopropionates using chiral dirhodium(II) carboxylates. They demonstrated the effectiveness of this protocol by synthesizing the (+)-α-methyl-3-indolylacetic acid fragment of this compound, a potent plant-growth inhibitor (Goto et al., 2011).
Role in Plant Defense Responses
Research by Durrant et al. (2000) using the tomato Cf-9 gene, which confers resistance to fungal pathogens, led to the identification of ACRE (for Avr9/Cf-9 rapidly elicited) genes. These genes, including this compound, were found to be rapidly induced in response to stresses, suggesting a pivotal role during plant defense responses (Durrant et al., 2000).
Propriétés
Numéro CAS |
125537-93-1 |
|---|---|
Formule moléculaire |
C16H21NO6 |
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2R)-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C16H21NO6/c1-9(11-6-17-12-5-3-2-4-10(11)12)16(22)23-8-14(20)15(21)13(19)7-18/h2-6,9,13-15,17-21H,7-8H2,1H3/t9-,13-,14-,15-/m1/s1 |
Clé InChI |
YBXVDDODTFXOHM-SEWBAHNZSA-N |
SMILES isomérique |
C[C@H](C1=CNC2=CC=CC=C21)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)C(=O)OCC(C(C(CO)O)O)O |
Synonymes |
acremoauxin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



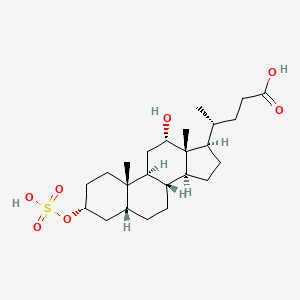
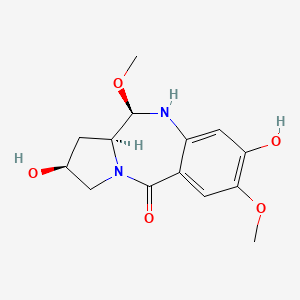
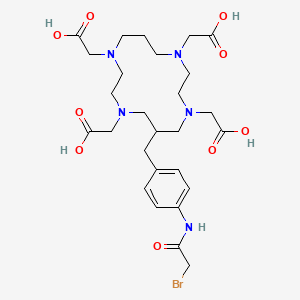
![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)
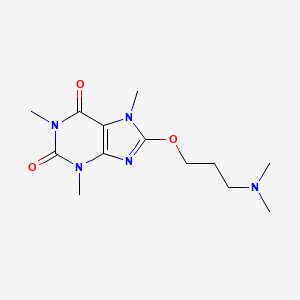
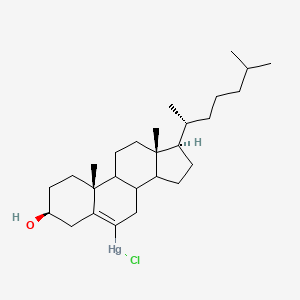
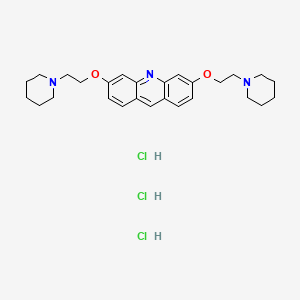
![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)
